molecular formula C18H12F3N3O3 B2360309 4-((3-(3-(trifluorometil)fenil)-1,2,4-oxadiazol-5-il)metil)-2H-benzo[b][1,4]oxazin-3(4H)-ona CAS No. 1105227-54-0

4-((3-(3-(trifluorometil)fenil)-1,2,4-oxadiazol-5-il)metil)-2H-benzo[b][1,4]oxazin-3(4H)-ona

Número de catálogo: B2360309
Número CAS: 1105227-54-0
Peso molecular: 375.307
Clave InChI: NBBYCEILDBFJRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H12F3N3O3 and its molecular weight is 375.307. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound exhibits notable biological activities that make it a candidate for pharmaceutical development:

  • Anticancer Activity : Studies have indicated that derivatives of oxadiazole compounds can exhibit anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of similar compounds by increasing lipophilicity and altering pharmacokinetics .
  • Antimicrobial Properties : Research on oxadiazole derivatives has demonstrated effectiveness against various bacterial strains. The structural features of the compound may contribute to its ability to disrupt microbial cell functions .
  • Anti-Diabetic Potential : In silico studies suggest that compounds with oxadiazole structures can interact with key proteins involved in glucose metabolism, indicating potential use as anti-diabetic agents .

Material Science Applications

The unique chemical structure of this compound allows for its use in material science:

  • Fluorescent Materials : Compounds containing oxadiazole units are known for their luminescent properties. This can be exploited in the development of fluorescent sensors or materials for optoelectronic applications .
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities such as thermal stability and chemical resistance, making it valuable in the development of advanced materials .

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation was conducted on several oxadiazole derivatives against common bacterial pathogens. The study found that specific modifications to the oxadiazole ring structure significantly increased antimicrobial potency, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Actividad Biológica

The compound 4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound features a trifluoromethyl group attached to a phenyl ring and an oxadiazole moiety, which is known for its bioactive properties. The general structure can be represented as follows:

C18H15F3N4O2\text{C}_{18}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_2
  • Anticancer Activity : The oxadiazole ring in the compound is associated with various biological activities, including anticancer properties. Compounds containing oxadiazole have shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific pathways such as:
    • EGFR Inhibition : Compounds similar to this structure have demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
    • Histone Deacetylase (HDAC) Inhibition : The compound may also exhibit activity against HDACs, leading to altered gene expression that can inhibit tumor growth .
  • Inhibition of Proliferation : Studies have shown that derivatives of oxadiazoles can lead to significant inhibition rates in various cancer cell lines:
    • For instance, compounds with similar structures exhibited over 80% inhibition against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .

Efficacy Against Cancer Cell Lines

Table 1 summarizes the inhibitory effects of related compounds on various cancer cell lines:

Compound NameCell LineIC50 (µM)% Inhibition
Compound AT-47D (Breast)0.6790.47
Compound BSK-MEL-5 (Melanoma)0.8084.32
Compound CMDA-MB-468 (Breast)0.8784.83
Compound DHCT-116 (Colon)0.3995.37

Note: IC50 values represent the concentration required to inhibit 50% of cell proliferation.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antiproliferative Activity :
    • A recent study evaluated a series of oxadiazole derivatives, including those with trifluoromethyl substitutions, revealing potent cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 0.39 µM .
  • Molecular Docking Studies :
    • Molecular docking studies indicated strong binding affinities to targets such as EGFR and HDACs, suggesting that these compounds could serve as leads for drug development aimed at treating resistant cancer types .
  • In Vivo Studies :
    • Further investigations into the in vivo efficacy of these compounds are necessary to understand their therapeutic potential fully. Initial data suggest promising antitumor effects in animal models.

Propiedades

IUPAC Name

4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3/c19-18(20,21)12-5-3-4-11(8-12)17-22-15(27-23-17)9-24-13-6-1-2-7-14(13)26-10-16(24)25/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBYCEILDBFJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.